2-Phenyloctane
Description
Context of Alkylated Aromatics in Modern Chemical Synthesis
Alkylated aromatic compounds are a cornerstone of modern chemical synthesis, forming a vital class of molecules with widespread applications across numerous industries. fiveable.memdpi.com The process of alkylation, which involves the introduction of an alkyl group onto an aromatic ring, is a fundamental transformation in organic chemistry. fiveable.mestudymind.co.uk This reaction is a form of electrophilic aromatic substitution, a mechanism that allows for the modification of simple aromatic compounds like benzene (B151609) into more complex and valuable structures. numberanalytics.com
The versatility of alkylated aromatics stems from the significant changes in physical and chemical properties that the addition of an alkyl chain imparts. fiveable.me These modifications can enhance solubility, improve stability, and introduce specific functionalities crucial for their end-use. fiveable.me As a result, alkylated aromatics are indispensable intermediates in the production of a vast array of goods, including pharmaceuticals, fragrances, dyes, plastics, and synthetic fibers. studymind.co.uknumberanalytics.comnih.gov In the petrochemical sector, they are key components in the formulation of high-octane gasoline and various solvents. fiveable.me The synthesis of these compounds is a major industrial endeavor, with products like ethylbenzene (B125841) and cumene (B47948) being produced on a massive scale. nih.gov
Historically, the synthesis of alkylated aromatics relied on homogeneous catalysts such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF). mdpi.comacs.org However, environmental and safety concerns associated with these corrosive and polluting catalysts have driven a shift towards more sustainable alternatives. mdpi.comntnu.no Modern research heavily focuses on the development and use of solid acid catalysts, particularly zeolites, which offer improved selectivity, easier separation from reaction products, and a better environmental profile. fiveable.memdpi.comntnu.no
Significance of Branched Alkylarenes in Petrochemical and Fine Chemical Production
Within the broad category of alkylated aromatics, branched alkylarenes hold particular importance in both large-scale petrochemical operations and the synthesis of specialized fine chemicals. mit.edu136.175.10 Branched alkylarenes are aromatic compounds substituted with a non-linear alkyl chain. This structural feature distinguishes them from their linear counterparts, known as linear alkylbenzenes (LABs), and leads to different physical and chemical behaviors.
The branching in the alkyl chain can influence properties such as viscosity, thermal stability, and biodegradability. acs.org For instance, the production of linear alkylbenzenes, which are precursors to biodegradable detergents, often involves the Friedel-Crafts alkylation of benzene with long-chain olefins. mit.eduepa.gov This process typically generates a mixture of isomers, with branched alkylarenes like 2-phenyloctane being a significant component. mit.edu In fact, what are often referred to as "linear alkyl benzenes" in large-scale industrial contexts are typically mixtures of branched isomers. mit.edu
The specific position of the phenyl group on the alkyl chain is critical. For example, in the synthesis of surfactants, the biodegradability of the final product is highly dependent on the structure of the alkyl chain; highly branched chains are less biodegradable. acs.orgresearchgate.net In other applications, the branched structure is desirable. The synthesis of fine chemicals and pharmaceuticals often requires the precise construction of molecules where a branched alkyl group attached to an aromatic ring is essential for the target molecule's biological activity or function. numberanalytics.comresearchgate.net The formation of these branched structures is a direct result of the reaction mechanism during alkylation, where carbocation intermediates are formed, favoring attachment at more stable secondary or tertiary positions on the alkyl chain. acs.org
Overview of this compound as a Representative Branched Alkylarene
This compound is an archetypal example of a branched alkylarene. mit.edu Its structure consists of a phenyl group attached to the second carbon atom of an eight-carbon alkyl chain (octane). nih.gov This specific isomer is a primary product in the alkylation of benzene with 1-octene (B94956), a model reaction extensively studied in the pursuit of more efficient and selective catalysts, such as various types of zeolites. ntnu.noresearchgate.net
Research has shown that in the alkylation of benzene with 1-octene over solid acid catalysts like Y zeolites, this compound is often the most desired and selectively formed isomer, especially at lower reaction conversions. ntnu.noresearchgate.net The reaction proceeds through the isomerization of 1-octene to other octene isomers (2-octene, 3-octene, etc.), which then react with benzene. ntnu.no The formation of this compound is favored because the carbocation intermediate formed from 2-octene is relatively stable. ntnu.no Studies have demonstrated that reaction conditions, such as temperature and the molar ratio of benzene to olefin, can be adjusted to maximize the yield of this compound. ntnu.no
As a representative branched alkylarene, this compound is crucial for understanding the kinetics and mechanisms of alkylation reactions. ntnu.noresearchgate.net Its formation and the distribution of other phenyloctane isomers (like 3-phenyloctane and 4-phenyloctane) provide valuable insights into catalyst performance and reaction pathways. ntnu.no
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol |
| CAS Number | 777-22-0 |
| Boiling Point | 252.6 °C at 760 mmHg |
| Melting Point | -38.9 °C |
| Density | 0.857 g/cm³ |
| Refractive Index | 1.4837 |
| Flash Point | 99.6 °C |
| Data sourced from multiple references. nih.govlookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
777-22-0 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
octan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI Key |
GTYIGAUPHJCMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis Methodologies and Catalytic Production of 2 Phenyloctane
Alkylation Reactions for 2-Phenyloctane Formation
The core of this compound production is the Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution where an alkyl group is attached to a benzene (B151609) ring. tandfonline.cometsu.edu In this context, the alkylating agent is typically an octene isomer.
The liquid-phase alkylation of benzene with long-chain olefins, such as 1-octene (B94956), is a widely studied method for producing linear alkylbenzenes (LABs), including phenyloctanes. ntnu.nomdpi.com The reaction is typically carried out in a batch or fixed-bed reactor under controlled temperature and pressure conditions. google.comresearchgate.net The process involves contacting benzene with the olefin in the presence of an acid catalyst. tandfonline.com While traditional catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃) have been used, modern processes increasingly utilize solid acid catalysts to mitigate issues of corrosion, catalyst recovery, and waste generation. tandfonline.com
The reaction mechanism involves the protonation of the olefin by the acid catalyst to form a carbocation. etsu.edutandfonline.com This electrophile then attacks the benzene ring, leading to the formation of a phenyloctane. The reaction is exothermic and requires careful temperature management to control selectivity and prevent side reactions. Key process variables that influence the conversion of the olefin and the selectivity towards this compound include temperature, the molar ratio of benzene to olefin, and the nature of the catalyst. mdpi.com For instance, a high benzene-to-olefin molar ratio is known to favor the formation of monoalkylated products like this compound. ntnu.no
A critical aspect of benzene alkylation with 1-octene is the simultaneous isomerization of the olefin's double bond. mdpi.comresearchgate.net When 1-octene is introduced into the reaction system with an acid catalyst, it rapidly isomerizes to form internal octenes, primarily 2-octene, 3-octene, and 4-octene. mdpi.comtandfonline.com This isomerization process occurs faster than the alkylation reaction itself, meaning that the benzene is actually alkylated by a mixture of octene isomers. ntnu.nomdpi.com
The distribution of phenyloctane isomers in the final product is directly influenced by the distribution of these octene isomers in the reaction mixture. ntnu.no The alkylation of benzene with 2-octene, 3-octene, and 4-octene yields this compound, 3-phenyloctane, and 4-phenyloctane, respectively. mdpi.com Notably, 1-phenyloctane is not typically detected as a product because it is unstable under the reaction conditions. mdpi.com The primary stable product formed is this compound, making it the most prominent isomer in the product mix, especially when starting with 1-octene. ntnu.nomdpi.com Research has shown that 2-octene and this compound are the main primary products, with 3- and 4-substituted isomers forming as secondary and tertiary products. mdpi.com Although the double bond shift is rapid, the isomerization of the octenes often does not reach equilibrium, which affects the final isomer distribution of the phenyloctanes. ntnu.no
Liquid-Phase Alkylation of Benzene with Olefins
Heterogeneous Catalysis in this compound Synthesis
The shift towards green chemistry has propelled the use of heterogeneous solid acid catalysts in the synthesis of this compound. These catalysts, particularly zeolites, offer significant advantages over traditional homogeneous catalysts, including ease of separation from the product stream, reduced corrosion, and the potential for regeneration and reuse. tandfonline.commdpi.com
Zeolite-Based Catalytic Systems
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic properties, making them highly effective catalysts for alkylation reactions. tandfonline.cometsu.edu Their shape-selective nature, arising from their unique channel and pore structures, can influence product distribution. ntnu.no Zeolites like Y, Beta, and Mordenite (B1173385) have been extensively investigated for the alkylation of benzene with long-chain olefins. mdpi.comgoogle.com
Y zeolites are among the most suitable and widely studied catalysts for the production of linear alkylbenzenes from the alkylation of benzene with long-chain olefins like 1-octene. ntnu.notandfonline.com Their large pores and three-dimensional channel system provide good access to the active acid sites within the crystal structure. ntnu.no The catalytic activity of Y zeolites is attributed to their Brønsted acid sites, which are associated with the aluminum atoms in the framework.
The acidic properties of Y zeolites can be tailored by modifying their silicon-to-aluminum (Si/Al) ratio. ntnu.no Studies have shown that increasing the Si/Al ratio (through dealumination) enhances the acid strength of the remaining sites and increases the catalytic activity for 1-octene conversion. ntnu.nomdpi.com However, the selectivity towards specific phenyloctane isomers appears to be more dependent on the conversion level of the olefin rather than the Si/Al ratio of the catalyst. ntnu.no Rare earth exchanged Y zeolites have also been shown to exhibit high selectivity towards the desired this compound and better resistance to deactivation. researchgate.net
| Catalyst Type | Key Findings | Reference |
|---|---|---|
| USY Zeolites (Si/Al ratios: 6, 13, 30) | Catalytic activity increases with a higher Si/Al ratio. 1-octene conversion ranges from 10% to 99%. The major products are 2-octene and this compound. | mdpi.com |
| Y Zeolite CVB760 | Used to develop a kinetic model for this compound formation. The reaction involves 1-octene isomerization followed by alkylation. | tandfonline.comresearchgate.net |
| Rare Earth Exchanged HFAU-Y Zeolites | These catalysts consistently show high selectivity towards this compound and improved stability. | researchgate.net |
Beta zeolites are another class of large-pore zeolites that have demonstrated high activity in the liquid-phase alkylation of benzene with olefins. mdpi.comgoogle.com Along with Y zeolites, they are considered one of the standard catalysts for alkylation processes. mdpi.com Beta zeolites possess a three-dimensional network of large pores, which facilitates the diffusion of bulky reactant and product molecules.
In comparative studies, Beta zeolites have shown greater activity than other zeolites like ZSM-5, particularly at lower temperatures. mdpi.com When used in the alkylation of benzene with long-chain olefins, Beta zeolites can produce the desired linear alkylbenzene products. iitm.ac.in For example, a composite catalyst of AlMCM-41 and Beta zeolite was found to be highly selective for the formation of 2-dodecylbenzene from 1-dodecene, demonstrating the potential of Beta-based systems for producing specific linear isomers. iitm.ac.in The performance of Beta zeolites, similar to Y zeolites, is linked to their acidic properties and porous structure, which can be optimized for specific alkylation reactions. mdpi.comlidsen.com
| Catalyst Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Beta Zeolite | Toluene alkylation with 1-pentene | Compared with Y zeolite, showing activity at temperatures between 100-200 °C. | mdpi.com |
| Beta Zeolite | Aromatic hydrocarbon alkylation with C2-C4 olefins | Provides high yields of monoalkylated products for extended periods compared to other zeolites. | google.com |
| AlMCM-41/Beta zeolite composite | Benzene alkylation with 1-dodecene | Showed higher selectivity towards 2-dodecylbenzene compared to individual components. | iitm.ac.in |
ZSM-5 and USY Zeolites in Alkylation Processes
The alkylation of aromatic compounds with olefins is a cornerstone of the chemical industry, with zeolites emerging as critical heterogeneous catalysts, replacing traditional liquid acids like AlCl₃ and HF. mdpi.cometsu.edu In the synthesis of phenyloctanes, particularly this compound, via the alkylation of benzene with 1-octene, zeolites with different pore structures exhibit varied catalytic performances.
ZSM-5, a medium-pore zeolite, generally shows low activity for the alkylation of benzene with long-chain olefins like 1-octene. mdpi.comresearchgate.net Its narrow pore structure can impose significant diffusion limitations on the bulky reactant and product molecules, hindering their access to and exit from the active sites within the zeolite framework. mdpi.comlidsen.com Consequently, the conversion of 1-octene is significantly lower when using ZSM-5 compared to large-pore zeolites. mdpi.com
In contrast, large-pore zeolites, such as USY (Ultra-Stable Y), are highly effective catalysts for this reaction. mdpi.comscispace.com USY zeolites, a type of Faujasite (FAU), possess a three-dimensional pore system with large supercages that can accommodate the formation of phenyloctane isomers. mdpi.comresearchgate.net Studies have demonstrated that USY zeolites achieve high conversions of 1-octene, often approaching 100%, under optimized reaction conditions. scispace.comresearchgate.net The primary products of the reaction over USY zeolites are isomers of phenyloctane and octene, with this compound and 2-octene being the major initial products formed from the alkylation and isomerization of 1-octene, respectively. mdpi.comresearchgate.net
The superior performance of large-pore zeolites like USY and Beta over ZSM-5 at lower temperatures is a well-documented trend in the liquid-phase alkylation of benzene with linear alkenes. biolab.si
Influence of Catalyst Characteristics on Reaction Outcomes
The efficacy of zeolite catalysts in this compound production is not merely a function of their pore size but is deeply intertwined with their intrinsic physicochemical properties, such as the silicon-to-aluminum ratio and the nature of their acid sites.
Effects of Silicon to Aluminum (Si/Al) Ratio in Zeolites
The silicon-to-aluminum (Si/Al) ratio is a fundamental parameter in zeolite catalysts that dictates the density of acid sites and their strength. mdpi.com In the context of benzene alkylation with 1-octene over USY zeolites, the Si/Al ratio has a pronounced effect on catalytic activity. Research has shown that as the bulk Si/Al ratio of USY zeolites increases (e.g., from 6 to 30), the catalytic activity, measured by the conversion of 1-octene, also increases. mdpi.comresearchgate.net This phenomenon is linked to an increase in the average acid strength of the catalyst. researchgate.net
While the activity is sensitive to the Si/Al ratio, the selectivity towards different phenyloctane isomers appears to be largely unaffected by changes in this ratio. mdpi.comresearchgate.net The product distribution remains consistent across catalysts with varying Si/Al ratios, suggesting that the elementary steps of the reaction are influenced in a similar manner by the acid site strength. researchgate.net The dealumination process used to increase the Si/Al ratio in zeolites like mordenite or Y-zeolite can also create mesopores, which improve internal diffusion and contribute to enhanced activity and stability. mdpi.comscispace.com
| Catalyst (USY Zeolite) | Bulk Si/Al Ratio | Relative Catalytic Activity | Product Selectivity |
|---|---|---|---|
| USY-1 | 6 | Base | Unaffected |
| USY-2 | 13 | Higher | Unaffected |
| USY-3 | 30 | Highest | Unaffected |
This table is a qualitative representation based on findings that catalytic activity increases with the Si/Al ratio, while selectivity is not significantly affected. mdpi.comresearchgate.net
Role of Acid Site Strength and Density
The catalytic activity in Friedel-Crafts alkylation over zeolites originates from Brønsted acid sites (protons associated with framework aluminum) and, to a lesser extent, Lewis acid sites. The strength and density of these sites are paramount to the reaction's success.
The activation of the olefin for the alkylation process is significantly influenced by the acid strength of the catalyst's active sites. mdpi.com Zeolites with a high concentration of strong Brønsted acid sites generally exhibit the highest conversion rates. mdpi.com The reaction mechanism involves the protonation of the olefin (e.g., 1-octene) at a Brønsted acid site to form a carbenium ion intermediate. researchgate.net A higher acid strength facilitates this initial protonation step, leading to an increased concentration of reactive carbenium ions on the catalyst surface and thus a higher reaction rate. researchgate.net
Conversely, the density of acid sites, which is inversely related to the Si/Al ratio, also plays a role. mdpi.com While a higher density of sites might be expected to increase activity, a very high density can sometimes promote side reactions that lead to faster catalyst deactivation. worldscientific.com Therefore, an optimal balance between acid site strength and density is crucial for achieving both high activity and stability in this compound production.
Catalyst Deactivation and Regeneration Procedures in this compound Production
A significant challenge in the industrial application of zeolite catalysts for aromatic alkylation is their inevitable deactivation over time. mdpi.comresearchgate.net This deactivation is primarily caused by the formation and deposition of carbonaceous residues, commonly referred to as "coke," on the catalyst. mdpi.comresearchgate.net
The coke is formed through various side reactions, including the oligomerization and polymerization of the olefin reactant (1-octene), as well as the polyalkylation of the aromatic ring. mdpi.comgoogle.com These heavy, complex hydrocarbon molecules can block the micropores of the zeolite, preventing reactant molecules from reaching the active sites. mdpi.com Alternatively, the coke can directly cover the acid sites, poisoning the catalyst. mdpi.comresearchgate.net
To restore the catalyst's activity, regeneration is necessary. The most common method for regenerating coked zeolite catalysts is an oxidative treatment, which involves burning off the carbonaceous deposits in the presence of an oxidizing agent, typically air or oxygen, at elevated temperatures (often 400°C - 600°C). mdpi.comresearchgate.net This process removes the coke as carbon dioxide and water, clearing the pores and exposing the active sites. researchgate.net
Alternative regeneration methods are also being explored, such as:
Gasification: Using carbon dioxide or water vapor to remove coke. mdpi.com
Ozonation: Using ozone (O₃) as a powerful oxidant allows for coke removal at much lower temperatures (50°C - 200°C) compared to traditional combustion, which can help preserve the catalyst's structure and acidity. mdpi.comresearchgate.net
Solvent Washing: In some cases, washing the deactivated catalyst with a suitable solvent, such as hexane (B92381) or an aromatic hydrocarbon like benzene, can remove soluble coke precursors and partially restore activity. google.comscirp.org
The effectiveness of a regeneration procedure depends on the nature of the coke and the type of catalyst. researchgate.net Careful control of regeneration conditions, such as temperature, is crucial to avoid thermal damage to the zeolite structure. mdpi.com
| Regeneration Method | Typical Conditions | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxidative Treatment (Air/O₂) | 400°C - 600°C | Combustion of coke to CO₂ and H₂O | Effective and widely used | High energy consumption; potential for thermal damage to catalyst researchgate.net |
| Ozonation | 50°C - 200°C | Oxidation of coke by ozone | Milder conditions, less energy-intensive, preserves catalyst structure mdpi.comresearchgate.net | Requires ozone generation |
| Gasification (CO₂/H₂O) | Elevated temperatures | Gasification of carbonaceous deposits | Alternative to direct oxidation | Can be less efficient than oxidation mdpi.com |
| Solvent Washing | Ambient or slightly elevated temperatures | Dissolution of soluble coke precursors | Simple, mild conditions | Only removes a fraction of the coke; often requires subsequent calcination google.comscirp.org |
Emerging and Alternative Synthetic Routes Relevant to Phenyloctanes
While Friedel-Crafts alkylation remains a dominant method, research into novel synthetic pathways aims to overcome its limitations and provide more direct and selective routes to specific alkyl arenes.
Catalytic Alkyl Group Cross-Metathesis for Alkyl Arenes
A promising alternative strategy for the synthesis of n-alkyl arenes is catalytic alkyl group cross-metathesis (AGCM). acs.org This method provides a direct route to compounds like n-octylbenzene from abundant feedstocks such as ethylbenzene (B125841) and alkanes (e.g., n-heptane to form the octyl chain). acs.orgmit.edu
The process operates through a one-pot tandem catalytic system that combines:
An alkane dehydrogenation catalyst , typically an iridium-based pincer complex like (PCP)Ir, which reversibly converts alkanes and alkyl arenes into their corresponding olefins (e.g., n-heptane to heptene (B3026448) and ethylbenzene to styrene). acs.orgmit.edu
An olefin metathesis catalyst , often a robust tungsten or molybdenum monoaryloxide pyrrolide (MAP) complex, which is stable at the high temperatures required for the reaction. acs.orgmit.edu This catalyst then scrambles the olefins produced in the first step.
The system relies on a final hydrogenation step, catalyzed by the same iridium complex, to convert the newly formed olefins back into saturated alkyl chains. mit.edu
This tandem approach allows for the cross-metathesis of an ethyl group on a benzene ring with a long-chain alkane, selectively producing n-alkyl arenes. acs.org This method is significant as it bypasses the need for pre-functionalized reagents and offers a potential pathway for synthesizing linear alkylbenzenes with high selectivity, which is often a challenge in traditional Friedel-Crafts chemistry due to carbocation rearrangements. acs.orgacs.org
Reaction Mechanism Elucidation in 2 Phenyloctane Synthesis
Analysis of Primary, Secondary, and Tertiary Product Formation
In the context of this reaction network, the terms primary, secondary, and tertiary can describe the sequence of product appearance rather than the structural classification of the alkyl group (e.g., primary, secondary, or tertiary alcohol). researchgate.netmdpi.com All phenyloctane isomers formed from linear octenes are structurally secondary phenyloctanes, as the phenyl group is attached to a secondary carbon of the octyl chain.
Reaction path analysis, starting with 1-octene (B94956) and benzene (B151609), reveals a clear sequence of product formation researchgate.netmdpi.com:
Primary Products: These are the first products formed directly from the initial reactants. For this system, only 2-octene (from isomerization) and 2-phenyloctane (from alkylation) are identified as primary products. researchgate.netdoi.org
Secondary Products: These products are formed from the primary products. 3-octene and 3-phenyloctane are considered secondary products. researchgate.netmdpi.com
Tertiary Products: These are formed from the secondary products. 4-octene and 4-phenyloctane are classified as tertiary products in this sequence. researchgate.netmdpi.com
This sequential formation is a direct consequence of the competing isomerization and alkylation reactions. At very low conversion rates of 1-octene, the product mixture is dominated by 2-octene and a high proportion of this compound among the alkylated products. ntnu.no As the reaction proceeds and the conversion of 1-octene increases, the concentrations of the other isomers (3- and 4-phenyloctane) rise. ntnu.no
Table 2: Product Formation Sequence in Benzene Alkylation with 1-Octene
| Product Type | Olefin Isomer | Alkylated Product | Formed From |
| Primary | 2-Octene | This compound | 1-Octene / 2-Octyl Cation |
| Secondary | 3-Octene | 3-Phenyloctane | 2-Octene / 3-Octyl Cation |
| Tertiary | 4-Octene | 4-Phenyloctane | 3-Octene / 4-Octyl Cation |
Source: Adapted from findings in studies on reaction path analysis. researchgate.netmdpi.com
The distribution of the final phenyloctane isomers is therefore highly dependent on reaction conditions such as temperature, catalyst type, and space time, which control the relative rates of the elementary steps in the reaction network. ntnu.noresearchgate.net
Selective Formation of this compound as a Primary Product
In the liquid-phase alkylation of benzene with 1-octene, this compound is identified as the primary and most desirable alkylated product, especially at lower conversions of 1-octene. ntnu.nodoi.org The mechanism begins with the isomerization of the starting material, 1-octene, on the acid sites of the catalyst. researchgate.net This is followed by the alkylation of benzene with the resulting octyl carbenium ion. researchgate.net
Kinetic analysis reveals that when the reaction starts with 1-octene and benzene, the only primary products observed are 2-octene and this compound. annualreviews.orgresearchgate.net The formation of 1-phenyloctane is not detected, as it is considered an unstable intermediate. mdpi.com Consequently, this compound is the first stable alkylated product that can be identified. mdpi.com The high initial selectivity for this compound over other isomers is a direct result of it being the only primary product among the phenyloctanes formed. doi.orgacs.org Although the isomerization of the double bond in octene is a faster process than alkylation, the initial alkylation step preferentially forms the 2-phenyl isomer. doi.org The higher initial selectivity toward 2-octene compared to this compound is attributed to differences in the entropy of activation associated with the deprotonation and alkylation steps. doi.orgresearchgate.net
Formation and Interconversion of 3-Phenyloctane and 4-Phenyloctane
The formation of 3-phenyloctane and 4-phenyloctane occurs sequentially after the initial formation of this compound. The reaction mechanism involves a series of consecutive steps on the catalyst surface. annualreviews.org The process begins with the double bond isomerization of 1-octene, which first produces 2-octene, followed by the formation of 3-octene and then 4-octene. researchgate.netresearchgate.net This isomerization happens through a sequence of protonation-deprotonation steps. annualreviews.org
Impact of Reaction Parameters on Mechanistic Pathways
Temperature Dependence of Reaction Mechanisms
Temperature is a critical parameter that can influence reaction rates and product selectivity. In the synthesis of phenyloctane, studies have shown varied effects depending on the temperature range. In the range of 70°C to 100°C (343K to 373K), experimental data indicates that temperature has a minimal effect on the product distribution and that product selectivities are generally not influenced by temperature. annualreviews.orgmdpi.com Research has noted a slight increase in the proportion of the 2-phenyl isomer among the alkylated products as temperature increases within this range. ntnu.no
However, at higher temperatures, the effect becomes more pronounced. For instance, increasing the temperature can lead to a decrease in the selectivity of the desired alkylation product. mdpi.com Conversely, higher temperatures can also enhance catalyst activity. researchgate.net Data from reactions conducted at higher temperatures demonstrates a clear shift in the isomeric composition of the phenyloctane product.
| Temperature (°C) | This compound (%) | 3-Phenyloctane (%) | 4-Phenyloctane (%) |
|---|---|---|---|
| 155 | 86.6 | 13.4 | 0.0 |
| 205 | 92.0 | 7.0 | 1.0 |
Influence of Aromatic to Olefin Feed Ratio
The molar ratio of the aromatic compound (benzene) to the olefin (1-octene) in the feed is a key factor in controlling the reaction pathways and final product distribution. A high benzene-to-olefin ratio generally favors the formation of the desired mono-alkylated products like this compound. ntnu.nomdpi.com
Increasing the proportion of benzene in the feed helps to suppress side reactions. At low benzene-to-1-octene molar ratios, traces of di-alkylated products can be observed in the reactor effluent. annualreviews.orgmdpi.com A higher concentration of benzene reduces the likelihood of olefin oligomerization and further alkylation of the initial product. mdpi.com Studies have been conducted with benzene/1-octene feed molar ratios ranging from 1 to 10. doi.org It has been observed that as the benzene to olefin feed molar ratio increases, the conversion of 1-octene decreases at similar space times and temperatures. ntnu.no However, the conversion to phenyloctanes, and specifically to this compound, is favored by a high benzene-to-olefin ratio. ntnu.no
| Benzene/Octene Mole Ratio | Temperature (°C) | Pressure (psig) | Octene-1 Conversion (%) | Selectivity to Phenyloctane (%) |
|---|---|---|---|---|
| 4/1 | 205 | 200 | 99 | 53 |
| 8/1 | 30 | - | - | - |
Effect of Reaction Time on Product Distribution
The distribution of products in the synthesis of this compound evolves significantly with reaction time, which is often measured in terms of reactant conversion or space time (the quantity of catalyst divided by the molar flow of the olefin). ntnu.no At the beginning of the reaction (low 1-octene conversion), the selectivity towards alkylated products is low, with octene isomers being the main products because isomerization occurs faster than alkylation. ntnu.no
As the reaction progresses and the conversion of 1-octene increases, the selectivity shifts towards the alkylated products at the expense of the octene isomers. ntnu.nodoi.org Initially, this compound is the predominant alkylated product. doi.org With increasing reaction time and conversion, the concentrations of 3-phenyloctane and 4-phenyloctane rise as the intermediate octene isomers (2-octene, 3-octene) are formed and subsequently alkylate benzene. annualreviews.orgdoi.org This progression shows that while double-bond isomerization is rapid, the system does not reach internal equilibrium among the octenes, meaning the isomerization and alkylation processes occur on comparable timescales. annualreviews.orgdoi.org Catalyst deactivation can also become a factor over time, especially at high olefin conversions, which can affect activity and selectivity. doi.orgresearchgate.net
Kinetic and Mechanistic Modeling of 2 Phenyloctane Formation
Development of Kinetic Models for Alkylation Systems
The liquid-phase alkylation of benzene (B151609) with 1-octene (B94956) over solid acid catalysts, such as Y zeolites, is a complex process involving numerous elementary steps. tandfonline.comresearchgate.net These include the isomerization of the olefin's double bond and the subsequent attachment of the resulting octyl carbocation to the benzene ring. tandfonline.comresearchgate.nettandfonline.com The development of accurate kinetic models is crucial for describing the rates of disappearance of 1-octene and the formation of its isomers and various phenyloctane isomers. tandfonline.comresearchgate.net
Application of Transition State Theory in Kinetic Formulation
Transition State Theory (TST) offers a fundamental approach to formulating rate expressions for the elementary steps in chemical reactions. solubilityofthings.comwikibooks.org In the synthesis of 2-phenyloctane, TST is applied to model the kinetics of key reaction steps, including the protonation of 1-octene to form carbocations and the subsequent alkylation of benzene. tandfonline.comresearchgate.net The theory posits that reactants are in equilibrium with a high-energy transition state, and the rate constant is determined by the free energy of activation. solubilityofthings.comlibretexts.org Rate coefficients for these elementary processes can be derived from TST. researchgate.net
Integration of Statistical Thermodynamics for Rate Expression
Statistical thermodynamics provides the essential link between the microscopic properties of molecules and the macroscopic thermodynamic data needed for TST. tandfonline.comresearchgate.netwikibooks.org It allows for the calculation of partition functions for reactants and transition states, which in turn are used to determine thermodynamic quantities like entropy and heat capacity. wikibooks.org This integration enables a more rigorous estimation of the pre-exponential factors and activation energies in the rate laws that govern the formation of this compound and its isomers. tandfonline.comresearchgate.net
Single-Event Kinetic Modeling Approaches
The "single-event" concept is a powerful tool for simplifying the complex reaction networks inherent in processes like benzene alkylation. tandfonline.comresearchgate.nettaylorandfrancis.com This methodology groups numerous elementary reactions into a smaller number of reaction families, such as protonation, isomerization, and alkylation. taylorandfrancis.comtaylorandfrancis.com The rate of each family is then described by a single-event rate coefficient. taylorandfrancis.com This approach, which considers the change in symmetry between reactants and activated complexes, has been successfully used to develop kinetic models for various catalytic processes. taylorandfrancis.comtaylorandfrancis.com
Estimation of Kinetic and Thermodynamic Parameters
The predictive power of any kinetic model hinges on the accuracy of its kinetic and thermodynamic parameters. These are typically determined through a combination of experimental data and theoretical calculations.
Determination of Activation Energies for Elementary Steps
Activation energies (Ea) are critical parameters that dictate the temperature dependence of reaction rates. libretexts.org They can be estimated by fitting experimental data to kinetic models using regression methods. tandfonline.comresearchgate.netresearchgate.net For the alkylation of benzene with 1-octene, optimization algorithms like a hybrid of particle swarm optimization (PSO) and the Levenberg-Marquardt algorithm have been employed to determine optimal activation energies from experimental data. tandfonline.comresearchgate.netresearchgate.net
Studies have reported activation energies for the protonation of 1-octene to be around 40-46 kJ/mol and for the alkylation step to be in the range of 70-95 kJ/mol over zeolite catalysts. mdpi.comntnu.no One study using a kinetic model based on transition state theory and single-event microkinetics reported an activation energy of 67.4 kJ/mol for the formation of this compound. vulcanchem.com The activation energy for the deprotonation step leading to 2-octene has been found to be similar to that for the alkylation step that forms this compound. annualreviews.org
Table 1: Activation Energies for Elementary Steps in Benzene Alkylation with Olefins
| Reaction Step | Olefin | Catalyst | Activation Energy (kJ/mol) | Reference |
| Isomerization | 1-Octene | Y Zeolite | ~46 | mdpi.com |
| Alkylation | 1-Octene | Y Zeolite | ~70 | mdpi.com |
| Alkylation | 1-Dodecene | Y Zeolite | ~62.8 | mdpi.com |
| Alkylation | 1-Dodecene | Mordenite (B1173385) | ~71.1 | mdpi.com |
| Olefin Protonation | 1-Octene | Y Zeolites | 40 | ntnu.no |
| Benzene Alkylation | 1-Octene | Y Zeolites | 95 | ntnu.no |
Calculation of Protonation Enthalpies
Protonation enthalpy is a key thermodynamic parameter that reflects the stability of the carbocation intermediates formed during the reaction. ntnu.noannualreviews.org It can be calculated using quantum-chemical methods and provides insight into the acid strength of the catalyst. annualreviews.orgmdpi.com The difference in acid strength between various catalysts can be accounted for by considering the protonation enthalpy. ntnu.no Ab initio calculations have been used to determine the proton affinities of individual bonds in octane (B31449), with values ranging from 154 to 187 kcal/mol for C-C bonds and 139 to 150 kcal/mol for C-H bonds. researchgate.netacs.org
Table 2: Calculated Protonation Affinities of Octane
| Bond Type | Calculation Method | Proton Affinity (kcal/mol) | Reference |
| C-C bonds | Ab initio (MP2/6-31G(d)) | 154 - 187 | researchgate.netacs.org |
| C-H bonds | Ab initio (MP2/6-31G(d)) | 139 - 150 | researchgate.netacs.org |
Computational Methodologies for Model Validation and Optimization
The rigorous development of kinetic models for the formation of this compound, a key intermediate in the production of biodegradable surfactants, relies heavily on computational methodologies for parameter estimation, model validation, and optimization. researchgate.netresearchgate.nettandfonline.comtandfonline.com These techniques ensure that the proposed model accurately reflects experimental data and possesses predictive capabilities.
Regression Analysis Techniques for Parameter Estimation
Parameter estimation in kinetic modeling involves determining the values of kinetic parameters, such as rate constants and activation energies, that provide the best fit between the model's predictions and experimental data. Due to the often complex and non-linear nature of the rate equations in reactions like the Friedel-Crafts alkylation of benzene with 1-octene to form this compound, non-linear regression techniques are essential. researchgate.netresearchgate.net
The primary goal is to minimize an objective function, typically the sum of squared residuals (SSR), which quantifies the difference between experimentally observed and model-predicted values. mdpi.com Robustness of these non-linear regression methods can be sensitive to uncertainties from random errors and incomplete datasets. acs.org
Commonly Used Regression Techniques:
Non-linear Least Squares (NLLS): This is a standard method that iteratively adjusts parameters to minimize the SSR. The Gauss-Newton-Levenberg-Marquardt (GNLM) method is a popular algorithm for this purpose. christinaschenk.de
Weighted Least Squares (WLS): When the experimental error is not uniform across all data points, WLS assigns a weight to each data point, typically inversely proportional to its variance, to improve the accuracy of the parameter estimates. acs.org
Maximum Likelihood (ML): This statistical method estimates parameters by finding the values that maximize the likelihood function, which represents the probability of observing the given experimental data. acs.orgchristinaschenk.de
Application of Optimization Algorithms (e.g., Particle Swarm Optimization, Levenberg-Marquardt Algorithm)
To perform the minimization required in regression analysis, various optimization algorithms are employed. The choice of algorithm is crucial for efficiently navigating the parameter space and finding a global optimum. researchgate.net
Levenberg-Marquardt Algorithm (LMA): LMA is a gradient-based method widely used for non-linear least squares problems. christinaschenk.de It effectively blends the Gauss-Newton algorithm and the method of gradient descent, offering rapid convergence. However, its performance can depend on the quality of the initial parameter guesses. researchgate.net
Particle Swarm Optimization (PSO): PSO is a stochastic, population-based algorithm inspired by social behavior. upmc.fr It explores the parameter space with multiple "particles," making it less susceptible to being trapped in local minima. researchgate.net This is particularly advantageous for complex kinetic models with numerous parameters. In a study on this compound synthesis, a hybrid approach using PSO followed by the Levenberg-Marquardt algorithm was successfully employed to estimate activation energies. researchgate.netresearchgate.nettandfonline.comtandfonline.com
| Algorithm | Type | Key Feature | Application in this compound Kinetics |
| Levenberg-Marquardt | Gradient-Based | Fast convergence with good initial parameter guesses. christinaschenk.de | Refining optimal parameter estimates for a defined kinetic model. researchgate.net |
| Particle Swarm Optimization | Stochastic, Population-Based | Robust global search, less prone to local minima. upmc.fr | Initial exploration of the parameter space to find a good starting point for local optimizers. researchgate.net |
Statistical Validation of Kinetic Models (e.g., Analysis of Variance, Parity Diagrams)
After estimating the parameters, the kinetic model must be statistically validated to confirm its reliability and predictive accuracy. researchgate.nettandfonline.com
Analysis of Variance (ANOVA): ANOVA is used to test the statistical significance of the model. researchgate.netiieta.org It assesses whether the model's predictions are significantly better than a simple average of the data by comparing the variance explained by the model to the residual variance. The F-test is a key component of ANOVA, where a high F-value and a low p-value indicate a significant model. iieta.orgresearchgate.net
Parity Diagrams: These plots compare the model-predicted values against the experimental data. researchgate.netmdpi.com For a perfect fit, all data points would lie on a 45-degree line. The proximity of the points to this line provides a direct visual assessment of the model's accuracy. mdpi.com
Residual Analysis: A thorough analysis of the residuals (the differences between experimental and predicted values) is crucial. The residuals should be randomly distributed around zero. Any discernible patterns or trends in a residual plot may indicate inadequacies in the model structure. acs.org
Theoretical Chemistry and Molecular Simulation for Reaction Dynamics
Theoretical chemistry and molecular simulations offer a powerful lens to investigate the reaction dynamics of this compound formation at a molecular level, providing insights that complement experimental findings.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathways
Quantum chemical methods, with Density Functional Theory (DFT) being a prominent example, are instrumental in mapping out the potential energy surface of a reaction. researchgate.netnih.gov These calculations can elucidate the structures and energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.netscielo.br For the Friedel-Crafts alkylation of benzene to produce this compound, DFT calculations are used to:
Elucidate Reaction Mechanisms: DFT can investigate the step-by-step mechanism, including the formation of carbocation intermediates and the subsequent nucleophilic attack by benzene. researchgate.netscielo.br It can help determine the rate-determining step by calculating the energy barriers for each elementary reaction. researchgate.net
Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, a critical kinetic parameter. nih.gov This allows for a theoretical comparison of different potential reaction pathways.
Understand Catalyst Role: The interaction between the reactants (e.g., 1-octene) and the Lewis acid catalyst (e.g., AlCl₃) can be modeled to understand how the catalyst activates the electrophile and facilitates the reaction. researchgate.netscielo.brsaskoer.ca DFT calculations have been used to study self-assembled structures at the 1-phenyloctane/graphite (B72142) interface, demonstrating its utility in understanding molecular interactions in relevant solvent environments. rsc.orgresearchgate.netacs.orgresearchgate.net
| Calculation Type | Information Obtained | Relevance to this compound Formation |
| Geometry Optimization | Lowest energy structures of reactants, intermediates, and products. worldscientific.com | Determines the three-dimensional structures of benzene, octene isomers, and the resulting phenyloctane. |
| Transition State Search | Structure and energy of the saddle point on the potential energy surface. nih.gov | Identifies the geometry of the transition state for the C-C bond formation and calculates the activation barrier. |
| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and the corresponding reactants and products. nih.gov | Verifies that the located transition state correctly links the octyl cation-benzene complex to the phenyloctane intermediate. |
Role of Molecular Symmetry in Mechanistic Analysis
While this compound itself is a chiral molecule (possessing no significant symmetry), the symmetry of the reactants and key intermediates can influence the reaction mechanism and product distribution. researchgate.net
In concerted reactions, the conservation of orbital symmetry can dictate whether a reaction pathway is "allowed" or "forbidden". masterorganicchemistry.com While the Friedel-Crafts alkylation is typically a stepwise process and not governed by these strict rules, the underlying principles of orbital overlap and symmetry are still fundamental to reactivity.
The key relevance of symmetry in the formation of this compound lies in stereochemistry. The alkylation occurs at a secondary carbon of the octyl chain, creating a new chiral center.
Racemic Mixture: In the absence of any chiral influence (e.g., using an achiral catalyst like AlCl₃), the attack of the planar benzene ring on the carbocation intermediate is equally likely from either face, resulting in a racemic mixture of (R)-2-phenyloctane and (S)-2-phenyloctane.
Asymmetric Synthesis: If a chiral catalyst is used, the symmetry of the catalyst-substrate complex becomes critical. The chiral environment can favor the formation of one enantiomer over the other, leading to an enantioselective synthesis. Analyzing the symmetry of the transition states in such a system is crucial for understanding the origin of the observed stereoselectivity.
A kinetic model for this compound synthesis has been proposed that incorporates the concept of molecular symmetry through a "single-event" approach to account for changes in the relative positions of atoms during the reaction. researchgate.netresearchgate.net
Stereochemical Aspects and Chiral Relevance of 2 Phenyloctane
Intrinsic Chirality of 2-Phenyloctane
The chemical structure of this compound is the source of its inherent chirality. Chirality, or "handedness," arises in a molecule that is non-superimposable on its mirror image. In the case of this compound, this property originates from the carbon atom at the second position of the octane (B31449) chain, which is covalently bonded to four distinct chemical groups. This carbon atom is referred to as a stereocenter or a chiral center.
The four different substituents attached to this C2 stereocenter are:
A hydrogen atom (-H)
A methyl group (-CH₃)
A hexyl group (-CH₂(CH₂)₄CH₃)
A phenyl group (-C₆H₅)
Because these four groups are different, their spatial arrangement around the central carbon atom can exist in two distinct, non-superimposable configurations. These two mirror-image forms are known as enantiomers: (R)-2-phenyloctane and (S)-2-phenyloctane. The (R) and (S) designations are determined by the Cahn-Ingold-Prelog (CIP) priority rules.
While enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in a counter-clockwise direction (levorotatory, (-)). A 1:1 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.
| Substituent Group | Chemical Formula | Description |
|---|---|---|
| Phenyl Group | -C₆H₅ | An aromatic ring attached to the chiral carbon. |
| Hexyl Group | -C₆H₁₃ | A six-carbon straight alkyl chain. |
| Methyl Group | -CH₃ | A single-carbon alkyl group. |
| Hydrogen Atom | -H | A single hydrogen atom. |
Chiral Induction Phenomena in Related Alkylated Aromatics
The chirality of a single molecule like this compound can influence the structure of larger, more complex systems. This phenomenon, known as chiral induction, is critical in supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules into ordered architectures. Alkylated aromatics are frequently used to study these effects due to the interplay between their chiral alkyl chains and the flat, aromatic rings that promote stacking interactions.
When a chiral solute is dissolved in a chiral solvent, the interactions between the solvent and the two enantiomers of the solute are diastereomeric. This means the (R)-solute/(R)-solvent interaction is energetically different from the (S)-solute/(R)-solvent interaction. This energetic difference can be exploited to induce or amplify chirality. For instance, an achiral molecule capable of forming a helical polymer may preferentially form a right-handed or left-handed helix when dissolved in a chiral solvent. The solvent molecules create a chiral environment that biases the otherwise random coiling direction. This principle is fundamental in understanding how chirality can be transferred from the molecular scale (the solvent) to the supramolecular scale (the assembled structure).
The self-assembly of alkylated aromatics on solid substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG) or noble metal surfaces, provides a powerful platform for investigating chiral phenomena in two dimensions. When a racemic mixture of a chiral compound like this compound is deposited on a surface, several outcomes are possible:
Chiral Resolution: The enantiomers may spontaneously separate into distinct domains, each composed of a single enantiomer. This forms a conglomerate of homochiral 2D crystals.
Racemic Compound Formation: The (R) and (S) enantiomers may co-crystallize into a well-ordered heterochiral structure.
Disordered State: The molecules may form a liquid-like or glassy state with no long-range order.
Research using scanning tunneling microscopy (STM) has shown that the outcome depends on the delicate balance of molecule-molecule and molecule-substrate interactions. The long alkyl chains often drive the assembly through van der Waals forces, while the phenyl groups can interact via π-π stacking. The chirality of the C2 center dictates the specific packing arrangement within the 2D lattice.
| Starting Material (Enantiomeric Excess, ee) | Observed 2D Assembly Type | Description of Phenomenon |
|---|---|---|
| 0% ee (Racemic Mixture) | Conglomerate of Homochiral Domains | Spontaneous separation of (R) and (S) enantiomers into distinct mirror-image domains. |
| 0% ee (Racemic Mixture) | Heterochiral (Racemic) Crystal | (R) and (S) molecules pack together in a repeating unit cell. |
| 1-20% ee (Slight Excess of one Enantiomer) | Majority Rules / "Sergeants and Soldiers" Effect | The major enantiomer ("sergeant") dictates the chirality of the entire domain, forcing the minor enantiomer ("soldier") to conform or be excluded. |
| 100% ee (Enantiopure) | Single Homochiral Crystal | A perfectly ordered 2D crystal is formed, expressing the chirality of the single enantiomer used. |
Controlling the handedness of a supramolecular assembly is a key goal in materials science and nanotechnology. Several strategies have been developed using principles derived from studies of molecules like this compound.
Chiral Amplification (The "Sergeants and Soldiers" Principle): This is a powerful phenomenon where a small enantiomeric excess in the building blocks (the "sergeants") can lead to a large amplification of chirality in the final assembly. The majority enantiomer directs the achiral or minority enantiomer "soldiers" to adopt its preferred handedness, resulting in a macroscopically homochiral structure.
Chiral Dopants: Introducing a small amount of a highly chiral molecule (a dopant) into an assembly of achiral molecules can be sufficient to bias the formation of one chiral structure over its mirror image.
Chiral Surfaces: Using a naturally chiral crystal surface (e.g., certain quartz cuts) or a surface modified with a chiral molecule as a template can direct the growth of a chiral assembly with a specific handedness.
Asymmetric Synthesis Methodologies for Chiral Analogs
The production of single enantiomers of chiral molecules is of paramount importance in fields ranging from pharmaceuticals to materials science. Asymmetric synthesis refers to the set of methods used to selectively create one enantiomer over the other. For chiral alkylated aromatics like this compound, catalytic and auxiliary-based methods are prominent.
The challenge in synthesizing a molecule like (R)- or (S)-2-phenyloctane lies in controlling the stereochemistry at the C2 position. This is typically achieved by using chiral information from another source to direct the reaction.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. For example, to synthesize a chiral analog, one could start with a prochiral ketone. This ketone could be converted into a chiral imine or hydrazone using a chiral amine (like SAMP/RAMP auxiliaries). Subsequent alkylation of this intermediate would occur from a specific face, dictated by the steric hindrance of the auxiliary, leading to the formation of a new stereocenter with high selectivity. Finally, the auxiliary is cleaved to yield the desired chiral product.
Chiral Ligands in Asymmetric Catalysis: A more efficient and modern approach involves asymmetric catalysis. Here, a small amount of a chiral catalyst creates a large amount of a chiral product. The catalyst typically consists of a metal center (e.g., Rhodium, Ruthenium, Palladium) coordinated to a chiral ligand. The ligand creates a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. For the synthesis of chiral alkylated aromatics, key reactions include:
Asymmetric Hydrogenation: An alkene precursor, such as 1-phenyl-1-octene, can be hydrogenated using a catalyst like a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The catalyst delivers hydrogen selectively to one face of the double bond, producing this compound with high enantiomeric excess (ee).
Asymmetric Cross-Coupling: Reactions like the Suzuki or Negishi coupling can be made asymmetric. For instance, coupling a phenylboronic acid with a secondary alkyl halide (e.g., 2-bromooctane) in the presence of a Palladium catalyst and a chiral ligand can favor the formation of one enantiomer of this compound.
| Catalyst/Ligand System | Reaction Type | Typical Substrate Class | Achievable Enantiomeric Excess (ee) |
|---|---|---|---|
| [Rh(COD)₂(R)-BINAP]⁺BF₄⁻ | Asymmetric Hydrogenation | Prochiral Alkenes | >95% |
| RuCl₂[(S)-BINAP] | Asymmetric Hydrogenation | Aryl Ketones | >98% |
| Pd(OAc)₂ / Chiral Phosphine Ligand | Asymmetric Suzuki Coupling | Aryl Boronic Acids + sec-Alkyl Halides | 80-95% |
| Evans' Oxazolidinone Auxiliary | Auxiliary-Controlled Alkylation | Acyl Oxazolidinones | >99% (diastereomeric excess) |
An in-depth analysis of the chemical compound this compound reveals significant stereochemical properties and highlights its relevance in the context of chiral studies. This article explores the stereochemical aspects of this compound, delves into biocatalytic and stereoselective synthetic approaches for related chiral compounds, and presents research findings that underscore the importance of chirality in modern chemistry.
1
This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom of the octane chain, to which the phenyl group is attached. This gives rise to two enantiomers: (R)-2-phenyloctane and (S)-2-phenyloctane. The IUPAC name for this compound is octan-2-ylbenzene. The presence of a long alkyl chain of more than six carbons generally leads to the benzene (B151609) ring being named as a "phenyl" substituent. rsc.orgphenomenex.com
While specific applications for the individual enantiomers of this compound are not extensively documented in the reviewed literature, the related achiral isomer, 1-phenyloctane, is frequently utilized as a solvent in studies of chiral phenomena at interfaces. For instance, 1-phenyloctane has been used as the solvent for studying the two-dimensional self-assembly of chiral and achiral molecules on graphite surfaces. whiterose.ac.uknih.govnih.govuliege.be In these studies, the solvent can influence the formation of chiral domains and the expression of chirality at the supramolecular level. whiterose.ac.uknih.gov For example, the assembly of certain achiral molecules in an achiral solvent like 1-phenyloctane can lead to the formation of chiral rosette structures with an equal distribution of clockwise and counter-clockwise domains. whiterose.ac.uk The study of such systems provides fundamental insights into chiral recognition and the amplification of chirality.
The analysis of chiral compounds often involves techniques like chiral High-Performance Liquid Chromatography (HPLC), which is a powerful method for separating enantiomers. phenomenex.comhumanjournals.com
2 Biocatalytic Approaches in Chiral Compound Synthesis
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. rsc.orgresearchgate.net Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity, making them ideal for the production of single-enantiomer pharmaceuticals and fine chemicals. researchgate.net
While specific biocatalytic methods for the synthesis of this compound are not prominently featured in the surveyed literature, the principles are well-established for structurally similar molecules. Key enzyme classes used for asymmetric synthesis include:
Transaminases (TAs): These enzymes are used for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgnih.govnih.gov The process often involves an amino donor, such as L-alanine, and the equilibrium can be shifted towards the product by removing the pyruvate (B1213749) by-product, for instance, by using a pyruvate decarboxylase. nih.gov
Ketoreductases (KREDs): These enzymes catalyze the enantioselective reduction of ketones to chiral alcohols. By selecting an appropriate KRED, it is possible to obtain either the (R) or (S) enantiomer of the corresponding alcohol with high enantiomeric excess. nih.gov
Lipases: These enzymes are often used for the kinetic resolution of racemic mixtures of alcohols or esters. mdpi.com
The development of biocatalytic cascades, where multiple enzymes work in concert in a single pot, allows for the efficient synthesis of complex chiral molecules. rsc.org Protein engineering and directed evolution are powerful tools to create enzyme variants with improved activity, stability, and stereoselectivity for specific substrates. nih.gov
Two-Dimensional Molecular Assembly on Solid Surfaces
3 Stereoselective Transformations in Organic Synthesis
Stereoselective synthesis aims to produce a specific stereoisomer of a product. wikipedia.org This is crucial in many areas, particularly in the pharmaceutical industry, where different enantiomers can have vastly different biological activities.
A notable example of a stereoselective synthesis in the phenyloctane family is the synthesis of (SS,S)-5-(tert-Butanesulfinylamino)-1-phenyloctane-1,7-dione. nih.gov This multi-step synthesis highlights key strategies for controlling stereochemistry. The process involves the use of a chiral auxiliary, (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a key reaction step. nih.gov
The synthesis of this phenyloctane derivative can be summarized with the following key transformations:
Nucleophilic opening of δ-valerolactone to create a δ-hydroxyamide. nih.gov
Reaction with an organometallic reagent to form a δ-hydroxyketone. nih.gov
Oxidation of the secondary alcohol to a ketone. nih.gov
Condensation with a chiral sulfinamide to form a chiral N-tert-butanesulfinyl imine, which is a key intermediate that controls the stereochemistry of subsequent transformations. nih.gov
The following table provides data for a specific intermediate in this synthetic pathway:
| Property | Value |
|---|---|
| Chemical Formula | C18H27NO3S |
| Yield | 60% |
| Appearance | Yellow oil |
| Rf value | 0.31 (hexane/EtOAc 3:1) |
| Specific Rotation [α]D20 | +46.2 (c 1.14, CH2Cl2) |
General strategies for the stereoselective synthesis of chiral alkylbenzenes include asymmetric Friedel-Crafts alkylation, which can be catalyzed by chiral Lewis acids or Brønsted acids. whiterose.ac.ukrsc.org These methods allow for the direct enantioselective formation of C-C bonds between an aromatic ring and an alkyl group.
Advanced Analytical Techniques in 2 Phenyloctane Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for determining the molecular structure of 2-phenyloctane by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum shows the various carbon environments within the molecule. chemicalbook.comresearchgate.net Data from spectral databases for similar compounds can be used to predict the chemical shifts for this compound. hmdb.ca
³¹P NMR: While not directly applicable to this compound itself, ³¹P NMR is a vital technique for studying phosphorus-containing derivatives of this compound. tandfonline.comresearchgate.net This method is highly sensitive to the chemical environment of the phosphorus atom and can be used to characterize catalysts or ligands used in reactions involving this compound. magritek.comhuji.ac.il The wide chemical shift range of ³¹P NMR allows for clear signal separation, making it an important tool for analyzing phosphorus-containing compounds. mdpi.com
HETCOR (Heteronuclear Correlation Spectroscopy): Two-dimensional (2D) NMR techniques like HETCOR are used to establish correlations between directly bonded carbon and hydrogen atoms. csic.esblogspot.com This helps in unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra of this compound and its derivatives. tandfonline.comuvic.caresearchgate.net
| Technique | Nucleus | Application in this compound Research |
|---|---|---|
| ¹H NMR | ¹H | Determines the types and connectivity of protons. |
| ¹³C NMR | ¹³C | Identifies the different carbon environments. researchgate.netnih.gov |
| ³¹P NMR | ³¹P | Characterizes phosphorus-containing derivatives. tandfonline.comresearchgate.netmdpi.comresearchgate.net |
| HETCOR | ¹H, ¹³C | Correlates directly bonded carbon and hydrogen atoms. tandfonline.comcsic.esblogspot.com |
Mass Spectrometry Techniques (e.g., GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for its identification.
| Ion | m/z (mass-to-charge ratio) | Significance in this compound MS |
|---|---|---|
| Molecular Ion [M]⁺ | ~190 | Corresponds to the molecular weight of this compound. nih.gov |
| Tropylium Ion [C₇H₇]⁺ | 91 | A common and stable fragment in the mass spectra of alkylbenzenes. wpmucdn.com |
| Phenyl Cation [C₆H₅]⁺ | 77 | Another characteristic fragment of the benzene ring. wpmucdn.com |
| Base Peak | 105 | The most intense peak in the mass spectrum of this compound. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands for the aromatic ring and the alkyl chain. okstate.edu A study on C14 hydrocarbons, including 1-phenyloctane and this compound, highlighted specific IR bands. okstate.edu For mono-alkyl-substituted benzenes, a reliable pattern of four bands is observed. The position of a band around 13.15 µm in this compound indicates that the phenyl ring is attached to a secondary carbon atom of the alkyl group. okstate.edu
| Functional Group | Characteristic IR Absorption Bands (Wavenumber, cm⁻¹) |
|---|---|
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-2960 |
| Aromatic C=C stretch | ~1450-1600 |
| C-H bend (alkyl) | ~1375-1450 |
| Aromatic C-H bend (out-of-plane) | ~690-900 |
Chromatographic Separation and Resolution Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for resolving its isomers.
Gas Chromatography (GC) for Isomer Separation
Gas chromatography (GC) is a primary technique for separating volatile compounds like this compound and its isomers. scispace.comtum.de The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a column. researchgate.netvurup.sk
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound, particularly for non-volatile derivatives or when preparative separation is required. While specific HPLC methods for this compound are not extensively detailed in the provided search results, methods for similar compounds like 2-phenylethanol (B73330) can be indicative. sielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for separating aromatic compounds. sielc.com The choice of column, such as a Newcrom R1 column, and the composition of the mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier, are critical for achieving good separation. sielc.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used separation technique in chemistry for analyzing the components of a mixture. savemyexams.comlibretexts.org The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) coated onto a flat carrier such as a glass plate or aluminum foil, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. savemyexams.com
In the context of this compound, TLC can be employed as a rapid and effective method for several analytical purposes:
Purity Assessment: To quickly determine the purity of a this compound sample. Impurities would appear as separate spots on the TLC plate.
Reaction Monitoring: To monitor the progress of a chemical reaction where this compound is either a reactant or a product.
Qualitative Identification: By comparing the retention factor (Rƒ) value of a sample to that of a known standard of this compound, one can qualitatively identify its presence. The Rƒ value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org
For a non-polar compound like this compound, a non-polar stationary phase (such as C18-modified silica for reversed-phase TLC) or a non-polar mobile phase (like an alkane solvent on a standard silica plate) would be appropriate. savemyexams.comumich.edu Due to the lack of a chromophore that absorbs visible light, visualization of the this compound spot would require techniques such as using a UV lamp (as the phenyl group absorbs UV light) or staining with an agent like iodine vapor. savemyexams.com
Table 1: Hypothetical TLC Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (SiO₂) |
| Mobile Phase | Hexane (B92381) |
| Analyte | This compound |
| Visualization | UV light (254 nm) |
| Expected Rƒ value | High (due to non-polar nature) |
Simulated Moving Bed Chromatography for Enantiomeric Separation
Simulated Moving Bed (SMB) chromatography is a highly efficient, continuous preparative chromatographic technique primarily used for the separation of binary mixtures, and it is particularly well-suited for separating the enantiomers of a chiral compound. carbogen-amcis.comscielo.brnih.gov Unlike standard batch chromatography, SMB simulates the counter-current movement of the stationary phase relative to the mobile phase. carbogen-amcis.com This is achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of columns packed with a chiral stationary phase (CSP). mpg.de This process allows for continuous injection of the feed and collection of the separated products, leading to higher productivity and lower solvent consumption compared to batch methods. nih.gov
Given that this compound is a chiral molecule, existing as (R)-2-phenyloctane and (S)-2-phenyloctane, SMB chromatography represents a powerful method for its enantiomeric separation on a preparative scale. The process would involve:
Method Development: Screening various chiral stationary phases and mobile phases using analytical High-Performance Liquid Chromatography (HPLC) to find a system that provides good separation (selectivity) and reasonable retention times for the this compound enantiomers. carbogen-amcis.com
SMB Process Design: Based on the analytical data, the operating parameters for the SMB unit, such as the flow rates of the eluent, feed, extract, and raffinate, and the switching time, are calculated and optimized. nih.gov
Continuous Separation: The racemic mixture of this compound is continuously fed into the SMB system. One enantiomer, being more strongly retained by the CSP, is collected at the extract port, while the other, less retained enantiomer, is collected at the raffinate port. scielo.br
The pharmaceutical industry frequently employs SMB for producing enantiomerically pure active pharmaceutical ingredients, as often only one enantiomer possesses the desired therapeutic effect. nih.gov While specific research on the SMB separation of this compound is not prevalent, the principles of the technique are directly applicable.
Surface-Sensitive Techniques for Molecular Assembly Studies
Scanning Tunneling Microscopy (STM) for 2D Crystallization and Chiral Domain Characterization
Scanning Tunneling Microscopy (STM) has emerged as an indispensable tool for visualizing and manipulating matter at the atomic and molecular scale. mdpi.com It is particularly powerful for studying the self-assembly of molecules at the liquid-solid interface, providing real-space images of two-dimensional (2D) crystalline structures and their dynamics. chinesechemsoc.orgrsc.org In this context, this compound (or its isomer, 1-phenyloctane) is frequently used as a solvent in which molecules of interest are dissolved before being deposited onto an atomically flat conductive surface, such as Highly Oriented Pyrolytic Graphite (B72142) (HOPG). rsc.orgbeilstein-journals.orgkuleuven.be
The solvent plays a crucial role in the 2D crystallization process. The molecules of interest must compete with the solvent molecules for adsorption sites on the substrate. The use of a solvent like 1-phenyloctane allows for the study of the spontaneous formation of ordered monolayers from a solution phase. rsc.org
2D Crystallization Studies:
Research has shown that the concentration of the solute in 1-phenyloctane can significantly influence the resulting 2D crystal structure. For example, studies on 1,3,5-tris(pyridine-4-ylethynyl)benzene at the 1-phenyloctane/HOPG interface revealed the formation of different supramolecular networks depending on the concentration. rsc.org At higher concentrations (e.g., 250 μM), a close-packed, high-density pattern was observed, while at lower concentrations (e.g., 25 μM), a low-density, porous hexagonal pattern formed. rsc.orgresearchgate.net This demonstrates the delicate balance of intermolecular and interfacial interactions that govern 2D crystallization. rsc.org
Chiral Domain Characterization:
STM is exceptionally well-suited for characterizing chirality at the supramolecular level. kuleuven.be When chiral molecules self-assemble on a surface, they can form domains with a specific handedness. STM can directly visualize these chiral domains. For instance, the self-assembly of chiral 1,2-dihydroxyoctadecane dissolved in phenyloctane on an HOPG surface was studied using STM. oup.com The resulting images showed distinct molecular patterns corresponding to the homochiral association of the (R) and (S) enantiomers, forming separate 2D conglomerate domains. oup.com
Furthermore, even achiral molecules can form chiral patterns on a surface, and the solvent can influence the expression of this surface-confined chirality. kuleuven.be The interaction between the solute, the solvent (phenyloctane), and the graphite surface can lead to the formation of clockwise or counter-clockwise arrangements in the molecular adlayer. beilstein-journals.org
Table 2: STM Study of Molecular Self-Assembly in 1-Phenyloctane
| Studied Molecule | Solvent | Substrate | Key Findings | Reference |
| 1,3,5-tris(pyridine-4-ylethynyl)benzene | 1-Phenyloctane | HOPG | Concentration-dependent formation of different 2D networks (close-packed vs. porous). | rsc.orgresearchgate.net |
| Chiral oligo(p-phenylene vinylene)-substituted hexaarylbenzene | 1-Phenyloctane | HOPG | Formation of distinct, well-ordered chiral monolayers; conglomerate formation from a racemic mixture. | rsc.org |
| Chiral 1,2-dihydroxyoctadecane | Phenyloctane | HOPG | Observation of homochiral domains, forming a 2D conglomerate from the racemate. | oup.com |
These studies underscore the utility of STM in conjunction with this compound as a solvent to gain fundamental insights into the principles of 2D crystal engineering, supramolecular chirality, and the dynamic nature of molecular self-assembly on surfaces.
Environmental Fate and Biodegradation Studies of Phenylalkanes, Including 2 Phenyloctane
Microbial Degradation Pathways of Phenylalkanes
The microbial breakdown of phenylalkanes is a sophisticated process involving multiple enzymatic reactions. Microorganisms have evolved specific pathways to utilize these compounds as a source of carbon and energy. nih.govresearchgate.net The initial attack on the phenylalkane molecule can occur either on the alkyl side chain or the aromatic ring, leading to different sets of intermediate products. researchgate.net
Certain yeast strains are particularly adept at degrading phenylalkanes. researchgate.net Candida maltosa has been extensively studied for its ability to metabolize these compounds. researchgate.netmdpi.com This yeast can utilize phenylalkanes with alkyl side chains longer than seven carbons as its sole source of carbon and energy. researchgate.net However, its degradation process is often incomplete, leading to the accumulation of phenylacetic acid and benzoic acid, which it cannot further oxidize. researchgate.net The accumulation of these acidic intermediates can lower the pH of the growth medium, inhibiting further metabolic activity. researchgate.net
Trichosporon asahii is another yeast capable of degrading phenylalkanes. researchgate.nethibiscuspublisher.comkemdikbud.go.id Unlike Candida maltosa, some strains of T. asahii can achieve complete mineralization of these compounds. researchgate.net Studies have shown that T. asahii can degrade aromatic hydrocarbons and may employ different degradation strategies, including the formation of biofilms, which can enhance the breakdown of these substances compared to their free-floating, planktonic counterparts. nih.govtandfonline.comjksus.org For instance, T. asahii strain B1, isolated from petroleum-polluted sediments, demonstrated efficient transformation of sec-hexylbenzene, a branched-chain alkylbenzene. nih.govtandfonline.com
The biodegradation of 2-phenyloctane and other phenylalkanes results in a variety of metabolic intermediates. The specific products formed depend on the microorganism and the initial point of enzymatic attack.
When Candida maltosa is incubated with even-chained phenylalkanes like phenyloctane, the primary degradation products identified are phenylacetic acid, 4-phenylbutanoic acid, and 4-phenyl-3-butenoic acid. researchgate.net For odd-chained phenylalkanes, benzoic acid is the main detectable product. researchgate.net
In contrast, the degradation pathway in Trichosporon asahii can involve hydroxylation of the aromatic ring, leading to different intermediates. researchgate.net For example, the degradation of sec-hexylbenzene by T. asahii B1 in a biofilm culture yielded seven distinct metabolites, including 3-phenylbutyric acid, 5-phenylhexanoic acid, 2-phenylpropionic acid, β-methylcinnamic acid, acetophenone, benzoic acid, and 2,3-dihydroxybenzoic acid. nih.gov
Bacterial degradation also yields a range of intermediates. For example, Nocardia salmonicolor degrading 1-phenyldodecane produces intermediates such as 4-phenylbutyrate, 4-phenylbut-2-enoate, cinnamate, and phenylacetate. nih.gov
Table 1: Identified Biodegradation Intermediates of Phenylalkanes by Various Microorganisms
| Microorganism | Phenylalkane Substrate | Identified Intermediates | Source(s) |
|---|---|---|---|
| Candida maltosa | Phenyloctane (even-chain) | Phenylacetic acid, 4-Phenylbutanoic acid, 4-Phenyl-3-butenoic acid | researchgate.net |
| Candida maltosa | Phenylnonane (odd-chain) | Benzoic acid | researchgate.net |
| Trichosporon asahii B1 | sec-Hexylbenzene | 3-Phenylbutyric acid, 5-Phenylhexanoic acid, 2-Phenylpropionic acid, Benzoic acid | nih.gov |
| Nocardia salmonicolor | 1-Phenyldodecane | 4-Phenylbutyrate, Cinnamate, Phenylacetate, 4-(o-hydroxyphenyl)butyrate | nih.gov |
Two primary metabolic strategies are employed by microorganisms to break down phenylalkanes: attacking the alkyl side chain or attacking the aromatic ring. researchgate.net
Beta-Oxidation of the Alkyl Side Chain: A common pathway for the degradation of the alkyl side chain is terminal oxidation followed by beta-oxidation. nih.govwikipedia.org The process begins with the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid, forming a phenylalkanoic acid. researchgate.netscispace.com This long-chain fatty acid then undergoes successive rounds of beta-oxidation, where two-carbon units are sequentially cleaved off as acetyl-CoA. nih.govresearchgate.net For even-numbered phenylalkanes like this compound, this process typically continues until phenylacetic acid (a two-carbon side chain) is formed. researchgate.netnih.gov For odd-numbered phenylalkanes, the final product of beta-oxidation is benzoic acid (a one-carbon side chain). researchgate.netnih.gov
Aromatic Ring Hydroxylation: Alternatively, some microorganisms initiate degradation by hydroxylating the aromatic ring. researchgate.netscispace.com This is often a prerequisite for ring cleavage. frontiersin.org For example, Rhodococcus erythropolis has been shown to hydroxylate the aromatic ring of metabolites derived from phenylalkanes. nih.gov The hydroxylation of phenylacetic acid to 2-hydroxyphenylacetic acid has been observed, which can then lead to the formation of lactone intermediates like 2-coumaranone. nih.gov Similarly, Trichosporon asahii can employ ortho-hydroxylation of the aromatic ring. researchgate.net This initial hydroxylation is a key step that allows for the subsequent cleavage of the aromatic ring, a process well-documented for many aromatic hydrocarbons. frontiersin.org
Identification of Biodegradation Products and Metabolic Intermediates
Factors Influencing Biodegradation Efficiency
The efficiency of phenylalkane biodegradation is not constant; it is influenced by a range of enzymatic and environmental factors.
The enzymatic machinery of the microorganism is central to the degradation process. Cytochrome P450 (CYP) monooxygenases are a key family of enzymes involved in the initial oxidation of a wide variety of compounds, including hydrocarbons. nih.govijpras.commdpi.com These enzymes catalyze the insertion of an oxygen atom into the substrate, a critical first step in the breakdown of phenylalkanes. nih.govnih.gov The activity of these enzymes is crucial for the rate of degradation.
However, the activity of cytochrome P450 enzymes can be inhibited. Studies on Candida maltosa have shown that 1-aminobenzotriazole, a known inhibitor of cytochrome P450, effectively halts the oxidation of phenylalkanes. researchgate.net Furthermore, the accumulation of metabolic byproducts can also inhibit enzyme function. In C. maltosa, high concentrations of the end products benzoic acid and phenylacetic acid, especially at a low pH, strongly inhibit the metabolism of the parent phenylalkanes. researchgate.net This feedback inhibition can lead to incomplete degradation of the pollutant. researchgate.net
The surrounding environmental conditions play a significant role in modulating microbial metabolic activity and, consequently, the rate of biodegradation. usn.nojobrs.edu.iq Factors such as pH, temperature, and the availability of other nutrients can either enhance or hinder the degradation process. usn.nocambridge.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-aminobenzotriazole |
| 1-Phenyldodecane |
| 2,3-dihydroxybenzoic acid |
| 2-coumaranone |
| 2-hydroxyphenylacetic acid |
| This compound |
| 2-phenylpropionic acid |
| 3-phenylbutyric acid |
| 4-phenyl-2-butenoic acid |
| 4-phenyl-3-butenoic acid |
| 4-phenylbutanoic acid |
| 4-phenylbutyrate |
| 5-phenylhexanoic acid |
| Acetophenone |
| Acetyl-CoA |
| Benzoic acid |
| Cinnamate |
| Phenylacetic acid |
| Phenyldecane |
| Phenylheptane |
| Phenylhexane |
| Phenylnonane |
| sec-Hexylbenzene |
Enzyme Activity and Inhibition (e.g., Cytochrome P450)
Broader Implications for Environmental Remediation and Persistent Organic Pollutants
The study of the environmental fate and biodegradation of phenylalkanes, such as this compound, carries significant implications for both the cleanup of contaminated sites and the broader understanding of a class of chemicals known as persistent organic pollutants (POPs). These implications stem from the widespread use of phenylalkanes in industrial applications and their subsequent release into the environment.
Understanding the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. nih.gov Bioremediation, which utilizes microorganisms to break down contaminants, is often presented as an environmentally friendly and cost-effective alternative to traditional physical and chemical cleanup methods. mdpi.com The success of these strategies, however, depends on a variety of factors, including the chemical structure of the pollutant, environmental conditions, and the presence of capable microbial communities. nih.gov
Research into phenylalkane biodegradation informs several key aspects of environmental remediation:
Natural Attenuation: In some cases, indigenous microbial populations can degrade contaminants without human intervention, a process known as natural attenuation. Studies on the biodegradation of linear alkylbenzenes (LABs) suggest that this can be a viable remediation strategy, particularly under the right geochemical conditions.
Biostimulation: This approach involves the addition of nutrients, such as nitrogen and phosphorus, to a contaminated site to stimulate the growth and activity of native hydrocarbon-degrading microorganisms. enviro.wiki The effectiveness of biostimulation can be influenced by the initial concentration of the contaminants and the specific nutrient requirements of the microbial community. enviro.wiki
Bioaugmentation: This strategy involves introducing specific, highly efficient hydrocarbon-degrading microorganisms to a contaminated site to supplement the existing microbial population. frontiersin.org For instance, certain yeast species like Candida maltosa have been shown to degrade phenylalkanes with alkyl side chains longer than seven carbons. researchgate.net
The conditions under which biodegradation occurs—aerobic (oxygen-rich) versus anaerobic (oxygen-poor)—also have significant implications. While aerobic degradation is generally faster and more efficient for many hydrocarbons, anaerobic conditions are prevalent in many contaminated environments, such as deep soils and sediments where phenylalkanes tend to accumulate. enviro.wiki Research has demonstrated that phenylalkanes and related compounds can be degraded anaerobically, often through different metabolic pathways than those observed in the presence of oxygen. tandfonline.comacs.orgacs.org For example, anaerobic degradation of some aromatic compounds proceeds through the formation of benzoyl-CoA as a central intermediate.
Factors Influencing Phenylalkane Bioremediation
| Factor | Implication for Remediation |
| Oxygen Availability | Aerobic degradation is typically faster, but anaerobic pathways are critical in oxygen-depleted environments like sediments. enviro.wiki Remediation strategies may involve oxygen delivery systems or rely on enhancing anaerobic processes. enviro.wiki |
| Nutrient Levels | The availability of nutrients like nitrogen and phosphorus can be a limiting factor for microbial growth and degradation activity. enviro.wiki Biostimulation can address these limitations. |
| Contaminant Structure | The length and branching of the alkyl chain, as well as the position of the phenyl group, affect biodegradability. mdpi.com For instance, 2-phenylalkane isomers are often more biodegradable than other isomers. mdpi.com |
| Bioavailability | The low water solubility of long-chain phenylalkanes can limit their availability to microorganisms. nih.gov Surfactants can sometimes be used to increase bioavailability. |
| Presence of Other Contaminants | In real-world spills, phenylalkanes are often part of a complex mixture of hydrocarbons, which can inhibit the degradation of some compounds. |
The study of phenylalkanes also contributes to our understanding of persistent organic pollutants (POPs). POPs are chemicals that remain in the environment for long periods, can be transported over long distances, accumulate in the fatty tissues of living organisms, and are toxic to humans and wildlife. who.intnih.gov While not all phenylalkanes are classified as POPs, some, particularly those with highly branched alkyl chains (such as tetrapropylene-based alkylbenzenes or TABs), have proven to be environmentally troublesome due to their stability and resistance to degradation. nih.gov
Key characteristics of some phenylalkanes that align with those of POPs include:
Persistence: Their chemical stability can lead to long residence times in the environment, especially in anaerobic sediments. nih.gov
Bioaccumulation: Due to their hydrophobic nature, they tend to partition from water into the fatty tissues of organisms, leading to their accumulation in the food chain. who.int
Long-Range Transport: Although less studied for phenylalkanes specifically, the potential for atmospheric transport is a hallmark of many POPs. who.int
Future Research Directions and Emerging Applications of 2 Phenyloctane
Advancements in Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of linear alkylbenzenes (LABs), including 2-phenyloctane, traditionally relied on homogeneous acid catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF). researchgate.net However, issues such as corrosivity, catalyst regeneration costs, and poor selectivity have driven the shift towards solid acid catalysts. researchgate.net Future research is focused on developing more advanced and refined catalytic systems to maximize the yield and selectivity of the desired 2-phenyl isomer, which is favored for its biodegradability. rsc.org
Zeolite Catalysts: Y zeolites have been identified as highly effective catalysts for the alkylation of benzene (B151609) with 1-octene (B94956) to produce this compound. researchgate.netnih.govtandfonline.com Research has shown that the catalyst's activity is significantly influenced by its Si/Al ratio; a higher ratio increases catalytic activity. rsc.org However, the selectivity towards specific phenyloctane isomers appears to be a function of the 1-octene conversion rate rather than the catalyst's composition. rsc.orgtandfonline.com Future work aims to modify zeolite structures, potentially creating hierarchical zeolites with improved mass transport properties, to further enhance selectivity for this compound, especially at high conversion rates.
Heteropoly Acid (HPA) Catalysts: Supported heteropoly acids, such as HSiW and HPW on MCM-41, have demonstrated exceptional performance. rsc.org In one study, an HSiW/MCM-41 catalyst achieved 100% conversion of 1-octene with 99.9% selectivity for monoalkylation products at 120°C. rsc.org Further research is exploring the stability and reusability of these supported catalysts to make them viable for industrial-scale processes.
Other Solid Acid Catalysts:
Ion-exchange resins like Amberlyst 35 have shown high conversion rates (>90%) and excellent selectivity for monoalkylation products (>90%) under moderate conditions. rsc.org
Phosphotungstic acid (PTA) , both in its pure form and supported on silica (B1680970) (SiO₂), has been investigated. Pure PTA showed a higher selectivity for this compound (53%) compared to its supported counterpart (49%). nih.gov
Refinement of Kinetic Models for Industrial Process Optimization
The development of accurate kinetic models is crucial for designing efficient industrial reactors and optimizing process conditions for this compound synthesis. researchgate.net The alkylation of benzene with 1-octene is a complex process involving multiple elementary reactions, including the isomerization of the olefin and the subsequent alkylation step. tandfonline.comCurrent time information in Bangalore, IN.
Researchers have proposed detailed kinetic models for the formation of this compound in the presence of Y zeolite catalysts. nih.govCurrent time information in Bangalore, IN. The reaction mechanism involves the initial isomerization of 1-octene to its isomers (2-octene, 3-octene, and 4-octene), followed by the liquid-phase alkylation of benzene with the resulting octyl carbenium ions. nih.govCurrent time information in Bangalore, IN. Kinetic studies have revealed that 2-octene and this compound are the only primary products, indicating that isomerization to 2-octene is a key initial step. mdpi.comwvu.edu The other phenyloctane isomers are formed as secondary or tertiary products. mdpi.com
Key findings from kinetic modeling studies include:
The rate of olefin isomerization is generally faster than the rate of alkylation, especially at low conversions. tandfonline.com
The selectivity for this compound is highest at low conversions of 1-octene. tandfonline.com
The activation energy for the deprotonation step (leading to 2-octene) is similar to that for the alkylation step (leading to this compound). mdpi.com
Future research is directed at refining these models by incorporating more complex phenomena. This includes accounting for catalyst deactivation due to coking and considering diffusion resistance within the catalyst pores. researchgate.net By developing more robust and comprehensive kinetic models, researchers can better predict catalyst performance and optimize reactor design for continuous, high-yield production of this compound.
Exploration of Novel Chiral Applications and Enantioselective Synthesis for this compound
While this compound is primarily produced and used as a racemic mixture for surfactants, its chiral nature opens avenues for new applications and presents challenges in enantioselective synthesis. The molecule possesses a stereogenic center at the second carbon of the octyl chain.
Enantioselective Synthesis: The direct catalytic asymmetric synthesis of this compound from achiral precursors (benzene and 1-octene) remains a significant challenge. docsity.comnumberanalytics.com Future research could focus on developing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, that can direct the alkylation reaction to produce an excess of one enantiomer (R or S). dokumen.pub An alternative approach involves the use of chiral starting materials. For instance, a synthetic route has been documented that produces this compound from (2R)-2-bromooctane, demonstrating that the chirality can be carried through from a precursor. lookchem.com The development of efficient and economical enantioselective synthetic methods would be a critical step toward exploring the specific properties of individual this compound enantiomers. wvu.edu
Chiral Applications in Materials Science: An emerging application for phenyloctane isomers is their use as solvents in the study of chiral phenomena at interfaces. 1-Phenyloctane, a close isomer, has been extensively used as a solvent in scanning tunneling microscopy (STM) studies to investigate the two-dimensional self-assembly of chiral and achiral molecules on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.orgoup.commdpi.comkuleuven.be In this context, the solvent can influence the formation of chiral supramolecular patterns. oup.com Research has shown that even achiral molecules can form chiral "windmill" or honeycomb structures at the 1-phenyloctane/graphite interface. kuleuven.beorgsyn.org The specific enantiomer of a chiral solvent can act as a "sergeant," inducing a bias for a specific handedness in the self-assembled structures of achiral molecules. oup.com Future studies could explore how the specific enantiomers of this compound might uniquely influence these self-assembly processes, potentially enabling new methods for creating controlled chiral surfaces for applications in catalysis or enantioselective separations. oup.comtandfonline.com
Development of Sustainable Biodegradation and Bioremediation Strategies
The biodegradability of this compound is a key advantage for its primary application in detergents. rsc.org Understanding its degradation pathways is essential for assessing its environmental impact and developing bioremediation strategies for areas contaminated with linear alkylbenzenes.
Research has shown that various microorganisms can degrade phenylalkanes. The yeast Candida maltosa has been studied for its ability to metabolize different phenyloctane isomers. mdpi.comchemscene.com Studies indicate that the degradation of 2-phenyl isomers is often faster and more complete than that of other isomers where the phenyl group is attached to the middle of the alkyl chain. mdpi.com
Metabolic studies of Candida maltosa incubated with phenyloctane have identified several degradation products, indicating the metabolic pathway. Key metabolites detected include:
4-Phenylbutanoic acid
4-Phenyl-3-butenoic acid
Phenylacetic acid
Benzoic acid mdpi.com
The accumulation of phenylacetic acid and benzoic acid suggests that these are key intermediates that, in some organisms, may be more resistant to further oxidation. mdpi.com Future research in this area will likely focus on identifying and engineering more efficient microbial strains or consortia for the complete mineralization of this compound and other LABs. kuleuven.beresearchgate.net This involves exploring the enzymatic machinery, such as cytochrome P450 monooxygenases, responsible for the initial oxidation of the alkyl chain. mdpi.com Developing robust bioremediation techniques is a critical component of a sustainable lifecycle for these widely used chemicals. kuleuven.be
Integration of Computational and Experimental Methodologies for Predictive Research
The synergy between computational modeling and experimental work is accelerating research into this compound. This integrated approach allows for a deeper understanding of reaction mechanisms and material properties, guiding experimental efforts more efficiently.
In Catalysis and Kinetics: In the development of kinetic models for this compound synthesis, experimental data from reactor studies are coupled with computational algorithms to estimate key parameters. researchgate.netCurrent time information in Bangalore, IN. For example, hybrid optimization methods combining particle swarm optimisation (PSO) and the Levenberg-Marquardt algorithm have been used to determine the activation energies of the elementary reaction steps from experimental concentration-time data. nih.govCurrent time information in Bangalore, IN.lookchem.comkuleuven.be Quantum-chemical modeling is also used to analyze the structure and reactivity of hydrocarbons, providing thermodynamic insights that complement kinetic models.
In Materials Science: At the nanoscale, the integration of experimental observation and computational modeling is crucial for understanding intermolecular interactions. Scanning tunneling microscopy (STM) provides high-resolution images of molecular self-assembly at the this compound/graphite interface. mdpi.com These experimental snapshots are then rationalized using molecular mechanics or density functional theory (DFT) calculations to build accurate models of the two-dimensional crystal structures, revealing how hydrogen bonds and other weak interactions govern the assembly.
Future research will see an even tighter integration of these methodologies. Predictive models based on machine learning could be trained on existing experimental and computational data to forecast the performance of new catalysts or to predict the supramolecular structures formed by new molecules in a this compound solvent. This predictive power will be instrumental in the rational design of new catalysts and materials related to this compound.
Q & A
Q. What interdisciplinary approaches integrate this compound into supramolecular chemistry or drug delivery systems?
Q. How do researchers reconcile conflicting bioactivity data for this compound in antimicrobial studies?
- Methodological Answer : Contradictions may stem from strain-specific responses or assay conditions (e.g., broth microdilution vs. disk diffusion). Meta-analyses of published data, standardized CLSI protocols, and dose-time-kill curves clarify efficacy .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s environmental persistence data?
Q. How can machine learning optimize this compound’s synthetic pathways or property predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
